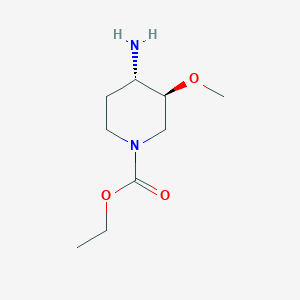
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the inhibition of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various types of cancer. By inhibiting ODC, ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate can reduce the production of polyamines, thereby inhibiting cell growth and proliferation.
Biochemische Und Physiologische Effekte
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate. One potential area of research is the development of new formulations of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate that can improve its solubility and bioavailability. Another potential area of research is the investigation of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate's potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the role of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in the regulation of polyamine metabolism and its potential effects on other cellular processes should be further investigated.
Synthesemethoden
The synthesis of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the reaction of 3-methoxy-4-(methoxycarbonyl)piperidin-1-amine with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
104860-32-4 |
|---|---|
Produktname |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
FIIGTSPAEONQHZ-YUMQZZPRSA-N |
Isomerische SMILES |
CCOC(=O)N1CC[C@@H]([C@H](C1)OC)N |
SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
Kanonische SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
Synonyme |
1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



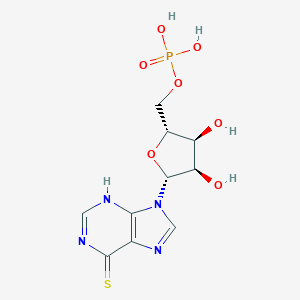

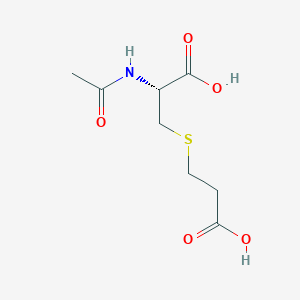


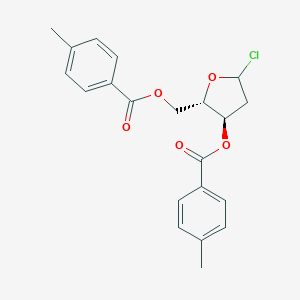
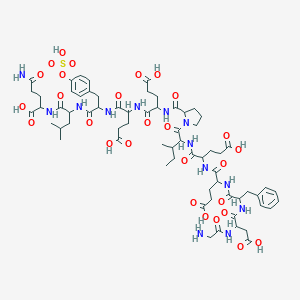

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

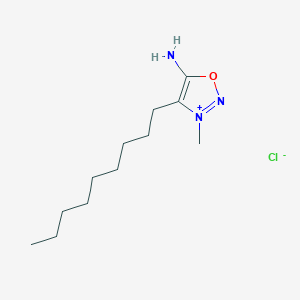
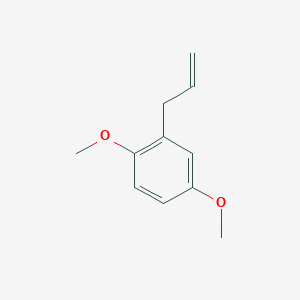
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)